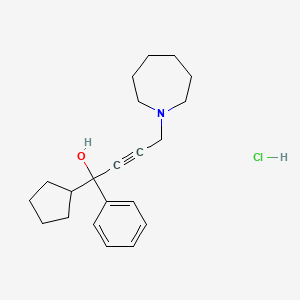
4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride
Vue d'ensemble
Description
4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride, also known as ACBC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. ACBC belongs to the class of compounds known as GABA analogs, which are compounds that mimic the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. In
Mécanisme D'action
4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride acts as a partial agonist at the GABA-B receptor, which is a type of receptor in the brain that responds to the neurotransmitter GABA. GABA-B receptors are involved in regulating the release of other neurotransmitters, such as dopamine and serotonin, which are important for mood and behavior. By acting as a partial agonist at the GABA-B receptor, this compound can modulate the release of these neurotransmitters and produce anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. For example, this compound has been shown to increase levels of GABA in the brain, which can enhance the inhibitory effects of GABA on neuronal activity. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride is that it has a relatively high affinity for the GABA-B receptor, which means that it can produce effects at lower doses than other GABA analogs. However, one limitation of this compound is that it has a relatively short half-life in the body, which means that it may need to be administered frequently or in higher doses to produce sustained effects.
Orientations Futures
There are a number of potential future directions for research on 4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride. One area of interest is the development of more potent and selective GABA-B receptor agonists that can produce more specific effects on neurotransmitter release. Another area of interest is the development of novel delivery methods for this compound, such as sustained-release formulations or transdermal patches, that can provide more sustained and consistent levels of the drug in the body. Additionally, further research is needed to explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder.
Applications De Recherche Scientifique
4-(1-azepanyl)-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to enhance the effects of antipsychotic drugs in treating schizophrenia.
Propriétés
IUPAC Name |
4-(azepan-1-yl)-1-cyclopentyl-1-phenylbut-2-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(20-13-6-7-14-20,19-11-4-3-5-12-19)15-10-18-22-16-8-1-2-9-17-22;/h3-5,11-12,20,23H,1-2,6-9,13-14,16-18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHADMRKYQQTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC#CC(C2CCCC2)(C3=CC=CC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)
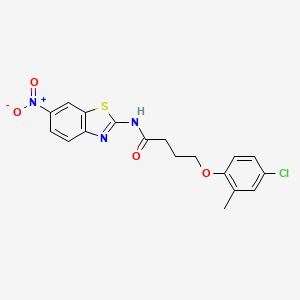

![N-{[(1-phenylpropyl)amino]carbonothioyl}nicotinamide](/img/structure/B3980877.png)
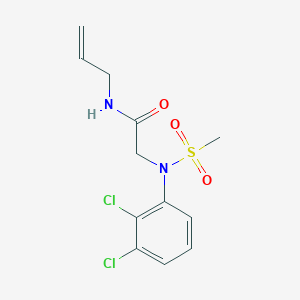
![N-(4-ethoxyphenyl)-N'-[4-(3-piperidinyl)butyl]ethanediamide](/img/structure/B3980881.png)
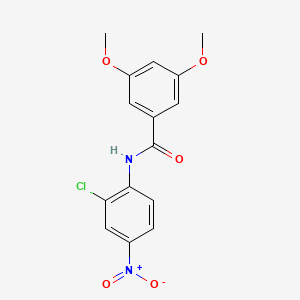
![4-{5-[4-(3-bromobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3980912.png)

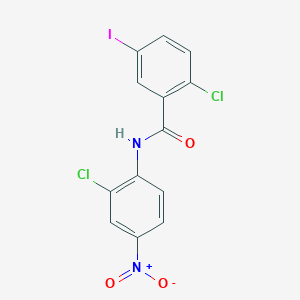
![4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3980938.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-1-naphthylmethanesulfonamide](/img/structure/B3980945.png)
![4-({[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}amino)-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B3980952.png)
![1-butyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3980960.png)